N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine
CAS No.: 890958-21-1
Cat. No.: VC5783702
Molecular Formula: C14H11ClN2S2
Molecular Weight: 306.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890958-21-1 |
|---|---|
| Molecular Formula | C14H11ClN2S2 |
| Molecular Weight | 306.83 |
| IUPAC Name | N-(3-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | JBCTVWNLIHPFIB-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine reflects its benzothiazole backbone substituted with a 3-chlorophenylamine group at position 2 and a methylthio (-SMe) group at position 4 . Its molecular formula corresponds to an exact mass of 260.017 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Characterization
The benzothiazole core consists of a fused benzene and thiazole ring. Key structural features include:
-
Position 2: A secondary amine linkage to a 3-chlorophenyl group, introducing steric bulk and electronic effects from the chlorine atom.
-
Position 4: A methylthio substituent, contributing to lipophilicity and potential metabolic stability.
The compound’s planar structure facilitates interactions with biological targets such as enzymes and receptors, a common trait among bioactive benzothiazoles .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine likely involves multi-step reactions, drawing parallels to methods used for analogous benzothiazoles :
-
Formation of Benzothiazole Core:
Condensation of 2-aminothiophenol with a carbonyl source under acidic conditions generates the benzothiazole scaffold. -
Introduction of Methylthio Group:
Electrophilic substitution at position 4 using methanesulfenyl chloride or a methylthio-transfer reagent. -
Arylation at Position 2:
Coupling of 3-chloroaniline to the benzothiazole via Buchwald-Hartwig amination or nucleophilic aromatic substitution, facilitated by palladium catalysts or strong bases .
A representative synthetic route is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzothiazole formation | 2-Aminothiophenol, HCl, heat | 75% |
| 2 | Methylthio substitution | CH₃SCl, AlCl₃, DCM | 68% |
| 3 | 3-Chloroaniline coupling | Pd(OAc)₂, Xantphos, K₂CO₃ | 52% |
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at position 4 during methylthio introduction.
-
Amination Efficiency: Low yields in palladium-catalyzed couplings due to steric hindrance from the 3-chlorophenyl group .
Physicochemical Properties
Lipophilicity and Solubility
With a calculated LogP of 4.77 , the compound is highly lipophilic, suggesting poor aqueous solubility. This property aligns with benzothiazole derivatives that require formulation aids (e.g., cyclodextrins) for in vivo administration .
Thermal Stability
While melting point data is unavailable, similar benzothiazoles exhibit stability up to 200°C, indicating potential suitability for high-temperature processing.
Pharmacological Profile
Anticancer Activity
Although direct studies are lacking, structurally related compounds demonstrate potent anticancer effects:
*Predicted based on structural similarity to .
Mechanism of Action
The methylthio group may enhance binding to hydrophobic enzyme pockets, while the 3-chlorophenyl moiety could stabilize π-π interactions with aromatic residues in targets like carbonic anhydrase .
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing:
-
Carbonic Anhydrase Inhibitors: Targeting hypoxic tumors overexpressing CA IX/XII .
-
Kinase Inhibitors: Analogous to BRAF inhibitors in melanoma therapy .
Industrial Uses
Potential non-pharmaceutical applications include:
-
Fluorescent Probes: Benzothiazoles’ inherent fluorescence could be exploited for imaging.
-
Polymer Additives: Enhancing thermal stability in materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume